molecular formula C16H17N3O B7501905 (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

Cat. No. B7501905
M. Wt: 267.33 g/mol
InChI Key: VJNADJLWXPTONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the pyridine-containing compounds and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood. However, it has been suggested that this compound acts on the central nervous system by modulating the activity of certain neurotransmitters. It has also been proposed that this compound may act on voltage-gated ion channels, which are important for the transmission of nerve impulses.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, and has also been studied for its potential as an anti-inflammatory agent. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments is its potential therapeutic applications. This compound has been found to have anticonvulsant and analgesic properties, and has also been studied for its potential use in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the effects of this compound.

Future Directions

There are several future directions for research on (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One area of research could be the identification of the specific neurotransmitters that are modulated by this compound. Additionally, further studies could be conducted to determine the potential of this compound as an anti-inflammatory agent. Another area of research could be the development of new therapeutic applications for this compound, such as in the treatment of other neurological disorders. Overall, this compound shows great promise as a potential therapeutic agent, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with 1-methylpyrazole in the presence of a base. The reaction takes place in a solvent such as dimethylformamide or acetonitrile and is typically carried out at elevated temperatures. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential therapeutic applications. It has been found to have anticonvulsant and analgesic properties, and has also been studied for its potential as an anti-inflammatory agent. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-18-12-15(11-17-18)16(20)19-9-7-14(8-10-19)13-5-3-2-4-6-13/h2-7,11-12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNADJLWXPTONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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